(3AR,4S,5R,6aS)-4-(((tert-butyldimethylsilyl)oxy)methyl)-5-hydroxyhexahydro-2H-cyclopenta[b]furan-2-one
Overview
Description
This compound is an organic compound, often simply referred to as a ketone . It is used as a chemical reagent, a fine chemical, a pharmaceutical intermediate, and a material intermediate .
Molecular Structure Analysis
The molecular formula of this compound is C19H34O5Si . The InChI representation of the molecule isInChI=1S/C19H34O5Si/c1-19(2,3)25(4,5)22-12-14-13-10-17(20)23-15(13)11-16(14)24-18-8-6-7-9-21-18/h13-16,18H,6-12H2,1-5H3/t13-,14-,15+,16-,18?/m1/s1
. The compound has a molecular weight of 370.6 g/mol . Physical And Chemical Properties Analysis
The compound crystallizes in the orthorhombic system with space group P 2 1 2 1 2 1. The unit cell dimensions are a = 8.5017 (6) Å, b = 11.4370 (7) Å, c = 22.2285 (12) Å, and the volume is V = 2161.4 (2) Å^3 .Scientific Research Applications
Synthesis and Chemical Reactions
- The compound is involved in hydroxymethylation reactions via the Prins reaction mechanism, leading to the formation of anti-addition products useful in organic synthesis (Gimazetdinov et al., 2016).
- It serves as a building block in the regioselective synthesis of unsaturated Cyclopenta[b]furan-2-ones, which are key components in the synthesis of enantiomerically pure triquinanes (Weinges et al., 1994).
- This compound has been used in the synthesis of new cyclopentane derivatives, demonstrating its versatility in creating functionalized organic molecules (Gimazetdinov et al., 2016).
- It is a key building block in the synthesis of bioactive compounds like 15-deoxy-Δ12,14-prostaglandin J2 (Gimazetdinov et al., 2019).
Structural and Physical Chemistry
- The compound's derivatives have been analyzed for their crystal structures and configurations, contributing to our understanding of molecular geometry and interactions (Rugutt et al., 1999).
- It is involved in oxidation reactions and isomerization processes, illustrating its reactivity and potential for creating diverse chemical structures (Gimazetdinov et al., 2020).
Applications in Synthetic Organic Chemistry
- The compound has been used in the synthesis of various furan derivatives, showcasing its application in synthesizing complex organic structures (Campbell et al., 1989).
- It plays a role in the synthesis of enantiomerically pure compounds, which are important in the field of chiral chemistry and pharmaceuticals (Padwa et al., 2003).
Future Directions
properties
IUPAC Name |
(3aR,4S,5R,6aS)-4-[[tert-butyl(dimethyl)silyl]oxymethyl]-5-hydroxy-3,3a,4,5,6,6a-hexahydrocyclopenta[b]furan-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H26O4Si/c1-14(2,3)19(4,5)17-8-10-9-6-13(16)18-12(9)7-11(10)15/h9-12,15H,6-8H2,1-5H3/t9-,10-,11-,12+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FFONLBDIZPCEQL-KKOKHZNYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OCC1C(CC2C1CC(=O)O2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)[Si](C)(C)OC[C@H]1[C@@H](C[C@H]2[C@@H]1CC(=O)O2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H26O4Si | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70442554 | |
Record name | (3aR,4S,5R,6aS)-4-[[tert-butyl(dimethyl)silyl]oxymethyl]-5-hydroxy-3,3a,4,5,6,6a-hexahydrocyclopenta[b]furan-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70442554 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.44 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(3aR,4S,5R,6aS)-4-(tert-Butyldimethylsilyloxy)methyl-5-hydroxy-hexahydro-2H-cyclopenta[b]furan-2-one | |
CAS RN |
65025-94-7 | |
Record name | (3aR,4S,5R,6aS)-4-[[tert-butyl(dimethyl)silyl]oxymethyl]-5-hydroxy-3,3a,4,5,6,6a-hexahydrocyclopenta[b]furan-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70442554 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (3aR,4S,5R,6aS)-4-[[[(1,1-Dimethylethyl)dimethylsilyl]oxy]methyl]hexahydro-5-hydroxy-2H-cyclopenta[b]furan-2-one | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/969U9P4EMK | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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